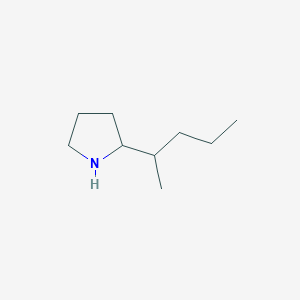
(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid
Descripción general
Descripción
(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid, or 3,4-DMPAA, is an organic compound with a wide variety of applications in scientific research. It is a synthetic derivative of pyridazine, a heterocyclic compound containing both nitrogen and oxygen atoms. 3,4-DMPAA is a versatile compound that can be used for a variety of purposes, including as a reagent for organic synthesis and as a pharmacological tool for studying the effects of drugs on biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Therapeutic Applications
Pyrazole derivatives, including the compound , have been extensively studied for their therapeutic properties. They are known to exhibit a range of biological activities, such as:
These applications highlight the compound’s potential in the development of new medications for various diseases .
Synthesis of Pyranopyrazoles
The compound is a key precursor in the synthesis of pyranopyrazoles, which are a class of compounds with significant pharmacological interest. The method of synthesis typically involves ethylacetoacetate and hydrazine derivatives . Pyranopyrazoles have been synthesized and characterized by various spectroscopic methods, and their structures have been confirmed through Density Functional Theory (DFT) calculations .
Molecular Orbital Studies
DFT calculations are also used to study the molecular orbitals of pyrazole derivatives. These studies provide detailed descriptions of the orbitals, including spatial characteristics, nodal patterns, and contributions of individual atoms. This information is crucial for understanding the electronic properties of the compound and its derivatives, which can influence their reactivity and interactions with biological targets .
Development of Anticancer Agents
Some pyrazole derivatives have been reported to exhibit moderate anticancer activity. The compound could serve as a scaffold for designing new anticancer agents, with modifications to enhance efficacy and reduce toxicity .
Design of Antimicrobial Agents
Given the antibacterial and antifungal properties of pyrazole derivatives, there is potential for the development of new antimicrobial agents. Research in this area focuses on improving the selectivity and potency of these compounds against various microbial strains .
Exploration of Anti-inflammatory Agents
The anti-inflammatory properties of pyrazole derivatives make them candidates for the development of new anti-inflammatory drugs. Studies aim to optimize the anti-inflammatory activity while minimizing side effects such as ulcerogenicity .
Investigation of Antioxidant Properties
Antioxidants are important in combating oxidative stress, which is implicated in many diseases. Pyrazole derivatives, including the compound , are being investigated for their antioxidant properties, which could lead to the development of protective agents against oxidative damage .
Research on Hypnotic and Vasodilator Effects
The hypnotic and vasodilator effects of pyrazole derivatives open up research avenues for treating sleep disorders and cardiovascular diseases, respectively. These studies involve understanding the mechanisms of action and optimizing the therapeutic profiles of these compounds .
Propiedades
IUPAC Name |
2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-7(11)10(4-8(12)13)9-6(5)2/h3H,4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJREGLGFIIAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Amino-2-{[4-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1523215.png)





![2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B1523225.png)
![3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol](/img/structure/B1523228.png)

![Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate](/img/structure/B1523231.png)
![(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine](/img/structure/B1523234.png)
![N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine](/img/structure/B1523236.png)